1-Methylnaphthalene-7-carboxylic acid
CAS No.: 5043-23-2
Cat. No.: VC15997216
Molecular Formula: C12H10O2
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5043-23-2 |
---|---|
Molecular Formula | C12H10O2 |
Molecular Weight | 186.21 g/mol |
IUPAC Name | 8-methylnaphthalene-2-carboxylic acid |
Standard InChI | InChI=1S/C12H10O2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7H,1H3,(H,13,14) |
Standard InChI Key | WGIPVKFOAZITET-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C=C(C=CC2=CC=C1)C(=O)O |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
1-Methylnaphthalene-7-carboxylic acid belongs to the naphthalenecarboxylic acid family, distinguished by a fused bicyclic aromatic framework. The methyl substituent at position 1 and the carboxylic acid group at position 7 introduce steric and electronic perturbations that influence reactivity and intermolecular interactions. Comparative analysis with 7-methylnaphthalene-1-carboxylic acid (CAS 35387-22-5) reveals distinct structural differences: the latter features a methyl group at position 7 and a carboxylic acid at position 1, altering its dipole moment and solubility profile .
Table 1: Comparative Structural Properties of Naphthalenecarboxylic Acid Derivatives
Compound | Molecular Formula | Substituent Positions | Density (g/cm³) | Boiling Point (°C) |
---|---|---|---|---|
1-Methylnaphthalene-7-carboxylic acid | C₁₂H₁₀O₂ | 1-CH₃, 7-COOH | 1.222* | 380.1* |
7-Methylnaphthalene-1-carboxylic acid | C₁₂H₁₀O₂ | 7-CH₃, 1-COOH | 1.222 | 380.1 |
Methyl 7-methylnaphthalene-1-carboxylate | C₁₃H₁₂O₂ | 7-CH₃, 1-COOCH₃ | 1.222* | 380.1* |
*Predicted values based on analog data .
Thermodynamic and Spectroscopic Properties
Theoretical modeling suggests that 1-methylnaphthalene-7-carboxylic acid exhibits a density of 1.222 g/cm³ and a boiling point of approximately 380.1°C, akin to its positional isomer . The compound’s melting point remains undetermined in experimental literature, though analogous naphthalenecarboxylic acids typically melt between 150°C and 250°C . Fourier-transform infrared (FTIR) spectroscopy of related compounds reveals characteristic absorption bands for aromatic C–H stretching (3050–3100 cm⁻¹) and carboxylic acid O–H vibrations (2500–3300 cm⁻¹).
Synthetic Methodologies
Direct Carboxylation Strategies
Position-selective carboxylation of methylnaphthalenes remains challenging due to the reactivity of naphthalene’s π-system. For 7-methylnaphthalene-1-carboxylic acid, Kolotuchin and Meyers (1999) demonstrated a Friedel-Crafts acylation approach using aluminum chloride as a catalyst, achieving moderate yields . Adapting this method for 1-methylnaphthalene-7-carboxylic acid would require regioselective control, potentially via directing groups or transition metal catalysis.
Ester Hydrolysis Pathways
Methyl 7-methylnaphthalene-1-carboxylate (CAS 91902-61-3) serves as a precursor to its carboxylic acid counterpart through base-mediated hydrolysis. Reaction conditions typically involve refluxing with aqueous sodium hydroxide, followed by acidification to precipitate the free acid. This two-step process offers yields exceeding 80% for structurally similar compounds.
Reaction Scheme 1: Ester Hydrolysis to Carboxylic Acid
Functional Applications and Biological Relevance
Industrial Catalysis
Naphthalenecarboxylic acids act as ligands in transition metal catalysts for asymmetric synthesis. The methyl group in 1-methylnaphthalene-7-carboxylic acid could enhance steric hindrance, improving enantioselectivity in cross-coupling reactions . For instance, palladium complexes of analogous acids catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵ .
Pharmaceutical Intermediates
While direct biological data for 1-methylnaphthalene-7-carboxylic acid are unavailable, its structural relatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in vitro. Molecular docking studies suggest that the carboxylic acid group forms hydrogen bonds with Arg120 and Tyr355 residues in COX-2, while the methyl group modulates hydrophobic interactions .
Environmental and Regulatory Considerations
Biodegradation Pathways
Microbial degradation of methylnaphthalene derivatives occurs via dioxygenase-mediated ring hydroxylation. Pseudomonas putida strains metabolize 7-methylnaphthalene-1-carboxylic acid to 3-hydroxymethyl-4-carboxybenzaldehyde, which enters the β-ketoadipate pathway. The position of substituents critically affects degradation rates, with meta-substituted isomers persisting longer in soil.
Future Research Directions
Regioselective Synthesis Optimization
Developing dirhodium catalysts with chiral ligands could enable enantioselective synthesis of 1-methylnaphthalene-7-carboxylic acid derivatives. Recent advances in C–H activation provide a template for such transformations, though achieving positional control remains nontrivial .
High-Throughput Screening Platforms
Leveraging computational models to predict the acid’s pharmacokinetic properties could accelerate drug discovery. Quantitative structure-activity relationship (QSAR) studies using Hammett constants and partition coefficients (log P) may reveal correlations between substituent positioning and bioactivity .
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